molecular formula C15H30ClNO B1426528 3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride CAS No. 1219979-93-7

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Cat. No. B1426528
M. Wt: 275.86 g/mol
InChI Key: UHUMFPFNUVXFQF-UHFFFAOYSA-N
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Description

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (3-CEEPH) is an organic compound belonging to the piperidine class of compounds. It is a white crystalline solid that is soluble in water and ethanol, and is used in a variety of scientific and industrial applications. In particular, 3-CEEPH is widely used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. In addition, 3-CEEPH has recently been studied for its potential use in biological and medical applications.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

  • Synthesis of Piperidines with Anticancer Properties : A study synthesized a series of piperidine hydrochlorides, including compounds similar to the one you're interested in. These compounds showed significant cytotoxicity toward various cell lines and displayed promising in vivo activity against colon cancers, indicating potential as anticancer agents (Dimmock et al., 1998).

Metabolic Activity

  • Impact on Obesity in Rats : Another study explored a compound structurally related to the specified piperidine derivative, observing its effects on food intake and weight gain in obese rats. The compound led to an increase in free fatty acid concentration in treated rats (Massicot et al., 1985).

Synthesis and Structural Studies

  • Synthesis and Characterization of Piperidine Derivatives : Research on synthesizing various piperidine derivatives, including ones with structural similarities to your compound of interest, provides insights into their chemical structures and potential applications in various fields (Bekircan & Bektaş, 2008).

Antimicrobial Activities

  • Synthesis and Antimicrobial Screening : A study aimed to synthesize and screen a piperidine derivative, which showed moderate antimicrobial activities against various microorganisms. This highlights the potential of such compounds in antimicrobial applications (Ovonramwen et al., 2019).

Potential Antihypertensive Agents

  • Piperidine Derivatives as Antihypertensive Agents : Research on piperidine derivatives with quinazoline ring systems tested for antihypertensive activity showed that some compounds produced strong hypotension in a rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).

Anti-acetylcholinesterase Activity

  • Synthesis of Piperidine Derivatives with Anti-AChE Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Some derivatives showed potent inhibitory effects, suggesting potential in treating conditions like dementia (Sugimoto et al., 1990).

properties

IUPAC Name

3-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO.ClH/c1-2-5-14(6-3-1)8-11-17-12-9-15-7-4-10-16-13-15;/h14-16H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUMFPFNUVXFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

CAS RN

1219979-93-7
Record name Piperidine, 3-[2-(2-cyclohexylethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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